molecular formula C17H18O4 B187851 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 4927-54-2

1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B187851
CAS RN: 4927-54-2
M. Wt: 286.32 g/mol
InChI Key: LUCJEOWFMRABMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as DME, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DME is a potent inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.

Mechanism Of Action

1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone are primarily due to its ability to inhibit monoamine oxidase. This inhibition leads to an increase in neurotransmitter levels, which can result in increased mood, energy, and cognitive function. 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potency as a monoamine oxidase inhibitor. This allows for a smaller amount of compound to be used, which can be beneficial for cost and safety reasons. However, one limitation is that 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone and its effects on neurotransmitter levels and behavior. Finally, the synthesis of analogs of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone may lead to the development of compounds with improved potency and selectivity for monoamine oxidase inhibition.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been widely used in scientific research as a tool to study the role of monoamine oxidase in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been used to study the effects of MAO inhibitors on neurotransmitter levels and behavior in animal models. Additionally, 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

4927-54-2

Product Name

1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-19-14-7-4-12(5-8-14)10-15(18)13-6-9-16(20-2)17(11-13)21-3/h4-9,11H,10H2,1-3H3

InChI Key

LUCJEOWFMRABMA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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